molecular formula C32H19NO2S2 B1459253 endo-DNTT-PMI (DNTT-Precursor) CAS No. 1269669-43-3

endo-DNTT-PMI (DNTT-Precursor)

Cat. No.: B1459253
CAS No.: 1269669-43-3
M. Wt: 513.6 g/mol
InChI Key: FPMSTHBKYOHKKO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Endo-DNTT-PMI (DNTT-Precursor) plays a crucial role in biochemical reactions, particularly in the field of organic electronics. It interacts with various enzymes, proteins, and other biomolecules during its conversion to DNTT. The thermal conversion process involves the elimination of an N-phenylmaleimide moiety, which is facilitated by specific enzymes that catalyze the reaction at elevated temperatures . The interactions between endo-DNTT-PMI (DNTT-Precursor) and these biomolecules are essential for the successful formation of DNTT thin films, which are used in organic field-effect transistors .

Cellular Effects

Endo-DNTT-PMI (DNTT-Precursor) has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to be converted into DNTT within cells can lead to changes in the expression of genes involved in metabolic pathways and signal transduction . Additionally, endo-DNTT-PMI (DNTT-Precursor) can impact cellular metabolism by altering the levels of metabolites and the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of endo-DNTT-PMI (DNTT-Precursor) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by binding to specific enzymes that catalyze the thermal conversion process, leading to the elimination of the N-phenylmaleimide moiety and the formation of DNTT . This process can result in the inhibition or activation of enzymes involved in metabolic pathways, ultimately affecting gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of endo-DNTT-PMI (DNTT-Precursor) change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that endo-DNTT-PMI (DNTT-Precursor) is stable under specific conditions but can degrade over time when exposed to air and light . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of endo-DNTT-PMI (DNTT-Precursor) vary with different dosages in animal models. Threshold effects have been observed, with low doses showing minimal impact on cellular function and higher doses leading to significant changes in gene expression and metabolic pathways . At high doses, toxic or adverse effects have been reported, including alterations in cellular metabolism and enzyme activity .

Metabolic Pathways

Endo-DNTT-PMI (DNTT-Precursor) is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to DNTT. The compound affects metabolic flux and metabolite levels by altering the activity of enzymes involved in these pathways . This can lead to changes in the levels of key metabolites and the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of endo-DNTT-PMI (DNTT-Precursor) within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The distribution of endo-DNTT-PMI (DNTT-Precursor) can affect its activity and function, as well as its ability to be converted into DNTT .

Subcellular Localization

Endo-DNTT-PMI (DNTT-Precursor) exhibits specific subcellular localization, which can impact its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for the successful conversion of endo-DNTT-PMI (DNTT-Precursor) to DNTT and its subsequent effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of endo-DNTT-PMI involves the reaction of dinaphthothienothiophene with phenylmaleimide. The reaction typically occurs under controlled conditions to ensure the formation of the endo isomer. The process involves dissolving the reactants in an appropriate solvent, followed by heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of endo-DNTT-PMI is scaled up by optimizing the reaction conditions to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain a product with a purity of over 97% .

Scientific Research Applications

endo-DNTT-PMI has a wide range of applications in scientific research, particularly in the field of organic electronics. Some of its key applications include:

Mechanism of Action

The primary mechanism of action of endo-DNTT-PMI involves its thermal conversion to DNTT. This process is facilitated by the elimination of the phenylmaleimide moiety upon heating. The resulting DNTT forms a polycrystalline thin film with high carrier mobility, making it suitable for use in various electronic devices .

Comparison with Similar Compounds

Similar Compounds

    exo-Dinaphthothiophene-phenylmaleimide Monoadduct (exo-DNTT-PMI): Similar to endo-DNTT-PMI, this compound is another stereoisomer of DNTT-phenylmaleimide.

    Pentacene Precursors: These compounds are also used in the fabrication of organic electronic devices.

Uniqueness

endo-DNTT-PMI is unique due to its high solubility and efficient thermal conversion to DNTT. This makes it particularly suitable for solution-processed thin-film electronic devices, offering advantages over other precursor materials in terms of processability and performance .

Properties

IUPAC Name

27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H19NO2S2/c34-31-25-23-19-12-6-7-13-20(19)24(26(25)32(35)33(31)18-10-2-1-3-11-18)29-27(23)30-28(37-29)21-14-16-8-4-5-9-17(16)15-22(21)36-30/h1-15,23-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMSTHBKYOHKKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=C4SC7=C6SC8=CC9=CC=CC=C9C=C87
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H19NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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